Cas no 77755-81-8 (N-(4-nitrophenyl)-4-Morpholineethanamine)
N-(4-nitrophenyl)-4-Morpholineethanamine Chemical and Physical Properties
Names and Identifiers
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- N-(4-nitrophenyl)-4-Morpholineethanamine
- N-(2-morpholin-4-ylethyl)-4-nitroaniline
- NWUVRJDVZZNZGH-UHFFFAOYSA-N
- CDA75581
- AKOS008567225
- SCHEMBL13872880
- N-(2-Morpholinoethyl)-4-nitroaniline
- SCHEMBL2378489
- DTXSID501275269
- 77755-81-8
- FT-0767541
- N-(2-(morpholinoethyl)-4-nitroaniline
- (2-morpholin-4-yl-ethyl)-(4-nitro-phenyl)-amine
- CS-0163359
- D83082
- BS-29522
- N-[2-(morpholin-4-yl)ethyl]-4-nitroaniline
- N-(4-Nitrophenyl)morpholine-4-ethanamine
- DA-41378
-
- MDL: MFCD11116216
- Inchi: 1S/C12H17N3O3/c16-15(17)12-3-1-11(2-4-12)13-5-6-14-7-9-18-10-8-14/h1-4,13H,5-10H2
- InChI Key: NWUVRJDVZZNZGH-UHFFFAOYSA-N
- SMILES: O1CCN(CCNC2C=CC(=CC=2)[N+](=O)[O-])CC1
Computed Properties
- Exact Mass: 251.12699141g/mol
- Monoisotopic Mass: 251.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 70.3Ų
N-(4-nitrophenyl)-4-Morpholineethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD832-200mg |
N-(4-nitrophenyl)-4-Morpholineethanamine |
77755-81-8 | 96% | 200mg |
424.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD832-50mg |
N-(4-nitrophenyl)-4-Morpholineethanamine |
77755-81-8 | 96% | 50mg |
181.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD832-1g |
N-(4-nitrophenyl)-4-Morpholineethanamine |
77755-81-8 | 96% | 1g |
1450.0CNY | 2021-07-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD327722-100mg |
N-(2-Morpholinoethyl)-4-nitroaniline |
77755-81-8 | 96% | 100mg |
¥160.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD327722-250mg |
N-(2-Morpholinoethyl)-4-nitroaniline |
77755-81-8 | 96% | 250mg |
¥271.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD327722-1g |
N-(2-Morpholinoethyl)-4-nitroaniline |
77755-81-8 | 96% | 1g |
¥730.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD327722-5g |
N-(2-Morpholinoethyl)-4-nitroaniline |
77755-81-8 | 96% | 5g |
¥2552.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD327722-10g |
N-(2-Morpholinoethyl)-4-nitroaniline |
77755-81-8 | 96% | 10g |
¥7250 | 2021-08-03 | |
| Chemenu | CM316497-1g |
N-(2-Morpholinoethyl)-4-nitroaniline |
77755-81-8 | 95% | 1g |
$107 | 2023-01-09 | |
| Chemenu | CM316497-5g |
N-(2-Morpholinoethyl)-4-nitroaniline |
77755-81-8 | 95% | 5g |
$370 | 2023-01-09 |
N-(4-nitrophenyl)-4-Morpholineethanamine Suppliers
N-(4-nitrophenyl)-4-Morpholineethanamine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on N-(4-nitrophenyl)-4-Morpholineethanamine
Research Briefing on N-(4-nitrophenyl)-4-Morpholineethanamine (CAS: 77755-81-8) in Chemical Biology and Pharmaceutical Applications
N-(4-nitrophenyl)-4-Morpholineethanamine (CAS: 77755-81-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, mechanistic insights, and therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic routes for N-(4-nitrophenyl)-4-Morpholineethanamine, emphasizing its utility in the development of novel kinase inhibitors. The researchers employed a multi-step synthesis approach, starting from 4-nitrophenylamine and morpholine derivatives, to achieve high yields and purity. The compound's structural features, including the nitrophenyl and morpholine moieties, were found to be critical for its binding affinity to specific kinase targets, making it a promising scaffold for drug discovery.
In another investigation, the compound's role as a modulator of cellular signaling pathways was examined. Researchers demonstrated that N-(4-nitrophenyl)-4-Morpholineethanamine could selectively inhibit the activity of certain protein kinases involved in inflammatory responses. This finding was supported by in vitro assays and molecular docking studies, which revealed the compound's interaction with key amino acid residues in the kinase active site. These results suggest potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Further studies have explored the pharmacokinetic properties of N-(4-nitrophenyl)-4-Morpholineethanamine. A preclinical study conducted in animal models reported favorable absorption and distribution profiles, with the compound exhibiting moderate plasma protein binding and good tissue penetration. However, challenges related to metabolic stability were noted, prompting researchers to investigate structural modifications to improve its half-life and reduce potential toxicity. These efforts are expected to enhance the compound's suitability for clinical development.
The therapeutic potential of N-(4-nitrophenyl)-4-Morpholineethanamine extends beyond kinase inhibition. Recent work has highlighted its activity against bacterial and fungal pathogens, particularly in combination with existing antimicrobial agents. Synergistic effects were observed when the compound was co-administered with conventional antibiotics, suggesting its utility in addressing antimicrobial resistance. These findings open new avenues for the development of combination therapies targeting multidrug-resistant infections.
In conclusion, N-(4-nitrophenyl)-4-Morpholineethanamine (CAS: 77755-81-8) represents a multifaceted compound with significant promise in chemical biology and pharmaceutical research. Its applications span from kinase inhibition to antimicrobial therapy, underpinned by a growing body of mechanistic and preclinical evidence. Future research should focus on optimizing its pharmacokinetic properties and exploring its potential in additional therapeutic areas. This compound exemplifies the intersection of chemical synthesis and biological discovery, offering valuable insights for the development of next-generation therapeutics.
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